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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and
characterization of cholecystokinin-33 (CCK-33). It details the pivotal experiments, outlines the
methodologies employed, and illustrates the key signaling pathways, offering a comprehensive
resource for professionals in the field.

A Historical Overview: From Gut Extract to Purified
Peptide

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and
Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal
extracts that stimulated gallbladder contraction. They aptly named this substance
“"cholecystokinin,” from the Greek words "chole” (bile), "cysto" (sac), and "kinin" (to move). For
decades, cholecystokinin was known primarily for this function.

A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik
Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino
acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they
identified as cholecystokinin.[1][2][3] This peptide, now known as CCK-33, was found to be a
potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work
also revealed that pancreozymin, a substance discovered earlier and thought to be a separate
hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.[3]
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The structural elucidation of CCK-33 was a landmark achievement that opened the door to a
deeper understanding of its diverse physiological roles, not only in the gastrointestinal system
but also as a neurotransmitter in the central nervous system.

The Monumental Task of Purification: Isolating CCK-
33

The isolation of CCK-33 from porcine intestinal tissue was a formidable challenge due to its low
abundance. The meticulous process employed by Mutt and Jorpes involved several key protein
purification techniqgues common in that era. While a complete, detailed protocol with
quantitative yields at each step is not fully documented in a single source, the general workflow
can be reconstructed based on their publications and standard biochemical practices of the
1960s.

Experimental Protocol: Purification of Porcine CCK-33
(Inferred)

Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.

Materials:

Upper intestines from pigs

» Boiling water bath

e Acetic acid

e Sodium chloride (NaCl)

e Ethanol

o Diethyl ether

o Carboxymethyl-cellulose (CMC) for ion-exchange chromatography

e Sephadex gels for gel filtration chromatography
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e Reagents for bioassay (e.g., guinea pig gallbladder)

Methodology:

o Extraction:

o The upper intestinal tissue from pigs was minced and boiled in water to inactivate
proteolytic enzymes and extract the peptides.

o The aqueous extract was then acidified with acetic acid to precipitate larger proteins,
leaving smaller peptides like CCK in the supernatant.

» Fractional Precipitation with Sodium Chloride:

o The acidic supernatant was subjected to fractional precipitation by the stepwise addition of
sodium chloride.

o CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a
crude separation from other peptides and proteins.

» Ethanol and Ether Precipitation:

o Further purification was achieved by precipitation with ethanol and diethyl ether to remove
lipids and other organic contaminants.

e lon-Exchange Chromatography:

o The partially purified peptide fraction was subjected to ion-exchange chromatography,
likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).

o Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing
concentrations of NaCl), separating them based on their net charge.

o Gel Filtration Chromatography:

o Fractions showing CCK activity from the ion-exchange step were further purified by gel
filtration chromatography using Sephadex gels.
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o This step separated peptides based on their size, further isolating CCK-33 from larger and
smaller contaminants.

» Bioassay-Guided Fraction Collection:

o Throughout the purification process, fractions were tested for their biological activity using
a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed
the researchers to track the presence of CCK and select the most active fractions for the
next purification step.

Quantitative Data

Unfortunately, a detailed table summarizing the quantitative data (total protein, specific activity,
yield, and purification fold) for each step of the original purification of CCK-33 by Mutt and
Jorpes is not readily available in the published literature. The focus of their seminal 1968 paper
was on the structural determination of the purified peptide.

Deciphering the Code: Amino Acid Sequencing of
CCK-33

Once a highly purified sample of CCK-33 was obtained, the next critical step was to determine
its primary structure—the sequence of its amino acids. The method of choice during this period
was the Edman degradation, a technique developed by Pehr Edman.

Experimental Protocol: Edman Degradation for Peptide
Sequencing

Objective: To determine the N-terminal amino acid sequence of purified porcine CCK-33.
Materials:

o Purified CCK-33 peptide

e Phenyl isothiocyanate (PITC)

¢ Anhydrous acid (e.qg., trifluoroacetic acid - TFA)
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e Organic solvents (for extraction)

o Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an
early form of column chromatography)

Methodology:

o Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly
alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino
group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

o Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic
acid. This cleaves the peptide bond between the first and second amino acid, releasing the
N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

» Conversion and Identification: The thiazolinone derivative was extracted into an organic
solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid
derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified
using chromatographic techniques.

« |terative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the
next cycle of Edman degradation to identify the new N-terminal amino acid. This process
was repeated sequentially to determine the entire amino acid sequence of CCK-33.[4][5]

Amino Acid Composition of Porcine CCK-33

The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for
porcine CCK-33, including a sulfated tyrosine residue, which is crucial for its biological activity
at the CCK1 receptor:

Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-lle-Lys-Asn-Leu-GIn-Ser-Leu-Asp-Pro-Ser-His-Arg-lle-
Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2[6]

Mechanisms of Action: The Signaling Pathways of
Cholecystokinin
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Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-
coupled receptors (GPCRS): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the
cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to Gg/11
proteins, initiating a canonical signaling cascade involving phospholipase C.

CCK1 Receptor Signaling Pathway

The CCK1 receptor is found predominantly in the periphery, including the gallbladder,
pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.

Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Cascade.

CCK2 Receptor Signaling Pathway

The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated
and non-sulfated forms of CCK, as well as for the hormone gastrin.
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Caption: CCK2 Receptor Signaling Cascade.

Conclusion

The discovery and characterization of cholecystokinin-33 represent a significant chapter in the
history of endocrinology and neuroscience. The pioneering work of vy, Oldberg, Mutt, and
Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its
initial identification as a regulator of gallbladder contraction to its recognition as a key player in
digestion, satiety, and neurotransmission, the story of CCK-33 is a testament to the power of
meticulous biochemical investigation. This technical guide provides a detailed overview of this
journey, offering valuable insights for researchers and professionals dedicated to unraveling the
complexities of peptide hormones and their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1591339?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591339?utm_src=pdf-body
https://www.benchchem.com/product/b1591339?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Structure of porcine cholecystokinin-pancreozymin. 1. Cleavage with thrombin and with
trypsin - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Cholecystokinin - portrayal of an unfolding peptide messenger system - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. Cholecystokinin and pancreozymin, one single hormone? - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. Edman degradation - Wikipedia [en.wikipedia.org]
e 5. ehu.eus [ehu.eus]
e 6. moleculardepot.com [moleculardepot.com]

« To cite this document: BenchChem. [The Discovery and History of Cholecystokinin-33: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591339#discovery-and-history-of-cholecystokinin-
33]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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